

Quantitative Analysis of 5-(2-hydroxyethyl)uracil in Urine Samples: Application Note & Protocol

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Compound of Interest

Compound Name: 5-(2-hydroxyethyl)pyrimidin-2-ol

CAS No.: 1537368-00-5

Cat. No.: B6266391

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Executive Summary

5-(2-hydroxyethyl)uracil (5-HEU) is a specific DNA adduct and metabolite associated with exposure to alkylating agents, particularly Ethylene Oxide (EtO). While N7-(2-hydroxyethyl)guanine (N7-HEG) is the primary DNA adduct formed by EtO, 5-HEU represents a critical minor adduct formed at the N7 position of cytosine (which deaminates to uracil) or direct alkylation of uracil moieties. Its analysis in urine serves as a non-invasive biomarker for molecular dosimetry of EtO exposure and oxidative DNA damage.

This Application Note details a robust Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) workflow. Due to the high polarity of 5-HEU ($\log P < -1.0$), standard C18 retention is insufficient. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Porous Graphitic Carbon (PGC) separation coupled with highly specific Multiple Reaction Monitoring (MRM) to achieve picomolar sensitivity in complex urine matrices.

Part 1: Methodological Principles & Workflow

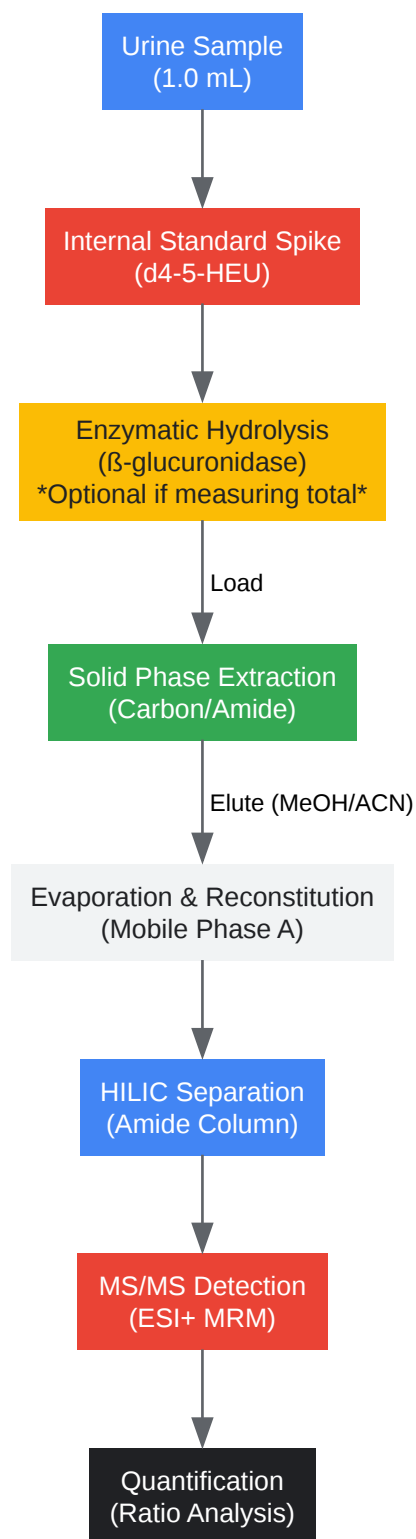
The Analytical Challenge

- **Polarity:** 5-HEU is extremely hydrophilic, leading to poor retention and ion suppression in the void volume on traditional Reverse Phase (RP) columns.
- **Matrix Interference:** Urine contains high concentrations of isobaric interferences and salts that suppress electrospray ionization (ESI).
- **Trace Levels:** As a minor adduct, 5-HEU exists at trace levels (pg/mL to ng/mL), requiring extensive pre-concentration.

The Solution: ID-LC-MS/MS

- **Internal Standardization:** Use of stable isotope-labeled analog (¹³C, ¹⁵N-5-HEU or d₅-5-HEU) is mandatory to correct for matrix effects and recovery losses.
- **Orthogonal Cleanup:** A Solid Phase Extraction (SPE) step using carbon-based or polymeric strong cation exchange sorbents removes salts and bulk organic matter.

Workflow Diagram



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Caption: Step-by-step workflow for the extraction and quantification of 5-HEU from urine matrix.

Part 2: Detailed Experimental Protocol

Reagents and Standards

- Analyte: 5-(2-hydroxyethyl)uracil (CAS: 22442-88-2 or custom synthesis).
- Internal Standard (IS): 5-(2-hydroxyethyl)uracil-d

(or

C

,

N

analog).
- Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.
- SPE Cartridges: Hypercarb™ (Porous Graphitic Carbon) SPE or Strata™-X-C (Polymeric Strong Cation Exchange).

Sample Preparation (Solid Phase Extraction)

Note: This protocol uses Carbon SPE for maximum retention of polar analytes.

- Thawing: Thaw urine samples at room temperature and vortex for 30 seconds.
- Aliquot & Spike: Transfer 500 µL of urine to a 2 mL centrifuge tube. Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex.
- Conditioning: Condition Hypercarb SPE cartridges (200 mg/3 mL) with:
 - 3 mL Methanol
 - 3 mL Water[1]
- Loading: Load the spiked urine sample onto the cartridge at a slow flow rate (~1 mL/min).

- Washing: Wash with 3 mL of Water to remove salts and highly polar interferences. Do not use organic solvent in wash as 5-HEU may elute.
- Elution: Elute 5-HEU with 2 x 1.5 mL of Methanol:Acetonitrile (50:50) containing 0.1% Formic Acid.[2]
 - Rationale: The organic shift releases the hydrophobic interaction with the carbon surface, while the acid ensures protonation.
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 µL of Mobile Phase A (95:5 ACN:Water, 10mM Ammonium Formate). Vortex and centrifuge at 10,000 x g for 5 mins to remove particulates.

LC-MS/MS Conditions

Chromatography (HILIC Mode)

- Column: Waters XBridge Amide (2.1 x 100 mm, 3.5 µm) or Phenomenex Kinetex HILIC.
- Mobile Phase A: Acetonitrile:Water (95:5) + 10 mM Ammonium Formate + 0.1% Formic Acid.
- Mobile Phase B: Water:Acetonitrile (50:50) + 10 mM Ammonium Formate + 0.1% Formic Acid.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Gradient:

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0.0 | 0 |
| 1.0 | 0 |
| 6.0 | 40 |
| 7.0 | 40 |
| 7.1 | 0 |

| 10.0 | 0 (Re-equilibration) |

Mass Spectrometry (ESI+)

- Source: Electrospray Ionization (Positive Mode).
- Spray Voltage: 3500 V.
- Capillary Temp: 300°C.
- MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Type |
|---------|-----------------|---------------|-----------------------|-----------------------------|
| 5-HEU | 157.1 | 139.1 | 15 | Quantifier (Loss of H O) |
| 157.1 | 114.1 | 25 | 15 | Qualifier (Ring Cleavage) |
| 157.1 | 96.1 | 30 | 15 | Qualifier |
| 5-HEU-d | 161.1 | 143.1 | 15 | IS Quantifier |

Note: The loss of water $[M+H-18]^+$ is the most abundant transition for hydroxyethyl adducts but can be non-specific. The 114 fragment (loss of H₂CO) provides structural confirmation.

Part 3: Data Analysis & Quality Control

Quantification Calculation

Concentration is calculated using the isotope dilution equation:

Where

is the Relative Response Factor determined from the calibration curve.

Validation Criteria (Self-Validating System)

To ensure Trustworthiness, every batch must include:

- Linearity: Calibration curve (0.1 – 100 ng/mL) must have .
- Accuracy: Quality Control (QC) samples at Low, Medium, and High levels must be within $\pm 15\%$ of nominal value.
- Matrix Effect: Compare the slope of the calibration curve in solvent vs. urine matrix. If difference $> 20\%$, re-optimize SPE or increase dilution.
- Retention Time: Analyte must elute within ± 0.05 min of the Internal Standard.

Data Presentation Format

| Parameter | Specification |
|---------------------|------------------------|
| Linear Range | 0.1 ng/mL to 200 ng/mL |
| LOD (S/N = 3) | 0.03 ng/mL |
| LOQ (S/N = 10) | 0.1 ng/mL |
| Intra-day Precision | < 8% CV |
| Inter-day Precision | < 12% CV |
| Recovery (SPE) | 85 - 105% |

References

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- [2. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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